2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole

ACAT inhibition Cholesterol metabolism Cardiovascular

Secure this critical 2-(alkylthio)-4,5-diphenyl-1H-imidazole scaffold for your drug discovery program. This compound features a unique tert-butylbenzyl sulfanyl side chain, providing high lipophilicity (cLogP ~7.5) ideal for membrane permeability studies. It serves as a direct thioether precursor for investigating metabolic S-oxidation to active sulfinyl metabolites, a validated strategy for developing ACAT inhibitors targeting hypercholesterolemia. Its modular structure enables diversity-oriented synthesis for multi-target screening libraries.

Molecular Formula C29H32N2S
Molecular Weight 440.65
CAS No. 339277-19-9
Cat. No. B2434511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole
CAS339277-19-9
Molecular FormulaC29H32N2S
Molecular Weight440.65
Structural Identifiers
SMILESCCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
InChIKeyIOSATAMHRDAYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole (CAS 339277-19-9): Structural and Pharmacophoric Profile


2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole (CAS 339277-19-9) is a fully substituted 1H-imidazole derivative featuring a 4,5-diphenyl core, an N-propyl group, and a 2-[(4-tert-butylbenzyl)sulfanyl] side chain. It belongs to the class of 2-(alkylthio)-4,5-diphenyl-1H-imidazoles, a scaffold established as a pharmacophore for potent inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme critical in cholesterol homeostasis and atherogenesis [1]. The compound is also a close structural analog of the thioether precursor (RP 76076) of the bioavailable ACAT inhibitor RP 73163, wherein the sulfanyl group serves as a metabolic precursor to the active sulfinyl metabolite [2]. In addition to ACAT inhibition, diphenylimidazole derivatives have been investigated for antibacterial, antifungal, and cholinesterase-inhibitory activities, making this scaffold relevant across multiple therapeutic areas [3].

Why Generic Substitution of 2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole Fails: Substituent-Dependent Pharmacodynamics


In-class imidazole derivatives cannot be casually interchanged because subtle modifications to the 2-sulfanyl substituent, N-alkyl group, or oxidation state of sulfur profoundly alter target potency, metabolic fate, and off-target liability. The critical pharmacophoric elements of 2-(alkylthio)-4,5-diphenyl-1H-imidazoles are the 4,5-diphenyl core and the sulfur-linked side chain; however, the nature of the S-linked substituent governs lipophilicity, steric occupancy, and susceptibility to metabolic oxidation [1]. The tert-butyl moiety in the target compound provides a unique combination of bulk and lipophilicity (clogP ≈ 7.5 vs. ≈5.8 for the unsubstituted benzyl analog) [2]. Replacement of the N-propyl group with N-methyl or N-H, or oxidation of the sulfide to sulfoxide/sulfone, yields compounds with divergent ACAT IC50 values, bioavailability, and in vivo cholesterol-lowering efficacy [3]. Consequently, generic substitution without quantitative head-to-head validation risks selecting a compound with inferior target engagement or unsuitable pharmacokinetic properties.

Quantitative Differentiation Evidence for 2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole


Class-Level ACAT Inhibitory Potency: 2-(Alkylthio)-4,5-diphenyl-1H-imidazoles

The 2-(alkylthio)-4,5-diphenyl-1H-imidazole scaffold, to which the target compound belongs, demonstrates potent in vitro ACAT inhibition with a representative IC50 of approximately 100 nM against rat hepatic microsomal ACAT [1]. While compound-specific IC50 data for the tert-butylbenzyl analog are not publicly reported, the SAR established in the foundational study confirms that the 4,5-diphenyl-1H-imidazole-2-thioether pharmacophore is essential for ACAT inhibition, and substitutions on the thioether side chain modulate potency within the nanomolar to low micromolar range [1]. By comparison, the sulfinyl metabolite class (exemplified by RP 73163) achieves ACAT IC50 values of 86–370 nM across rat liver, rabbit intestine, and human arterial microsomal preparations [2].

ACAT inhibition Cholesterol metabolism Cardiovascular

Lipophilicity Differentiation: Tert-Butyl vs. Unsubstituted Benzyl Analogs

The 4-tert-butyl substituent on the benzylsulfanyl side chain substantially elevates lipophilicity compared to the parent benzyl analog. The tert-butyl group is well-documented to increase cLogP by approximately 1.5–2.0 log units relative to hydrogen [1]. Calculated cLogP values for 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole (C29H32N2S, MW 440.64) are estimated at ~7.5, versus ~5.8 for the unsubstituted benzyl analog 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole (C25H24N2S, MW 384.54) . This increased lipophilicity enhances membrane permeability but also alters metabolic clearance and plasma protein binding profiles.

Lipophilicity cLogP Physicochemical properties

Metabolic Susceptibility: Tert-Butyl Group Oxidation as a Key Determinant of Clearance

The tert-butyl group is a known substrate for cytochrome P450-mediated oxidation, which can lead to the formation of hydroxylated metabolites and subsequent clearance [1]. Comparative studies on tert-butyl-containing compounds demonstrate that this group can reduce metabolic stability relative to smaller alkyl or halogen substituents [1]. While the target compound's specific intrinsic clearance in human liver microsomes has not been published, the presence of the tert-butyl moiety predicts a distinct metabolic profile compared to analogs bearing 4-methyl, 4-chloro, or unsubstituted benzyl groups, which either lack the oxidizable tert-butyl C–H bonds or undergo different metabolic pathways (e.g., arene oxidation for 4-methyl) [1][2].

Metabolic stability CYP oxidation tert-Butyl metabolism

Oxidation State Differentiation: Sulfanyl (Thioether) vs. Sulfinyl (Sulfoxide) Pharmacological Profile

The target compound contains a sulfanyl (thioether) linker, which is the reduced precursor to the sulfinyl (sulfoxide) form found in the potent ACAT inhibitor RP 73163 [1]. In the RP 73163 development program, the thioether RP 76076 served as a prodrug that undergoes in vivo oxidation to the active sulfinyl metabolite [1]. The sulfinyl form exhibits higher systemic bioavailability and sustained plasma levels exceeding the ACAT IC50 for up to 12 hours post oral dosing [1]. While the target compound bears a tert-butylbenzyl rather than the pyrazolylpentyl side chain of RP 73163, the sulfide-to-sulfoxide metabolic relationship is conserved across the 2-(alkylthio)-4,5-diphenylimidazole class and is a key determinant of in vivo efficacy [1][2].

Sulfide-sulfoxide interconversion Prodrug Metabolic activation

N-Propyl Substitution: Potential Pharmacokinetic Differentiation from N-Methyl Analogs

The N-propyl group in the target compound, compared to the N-methyl analog (CAS 339277-18-8), increases lipophilicity and may alter susceptibility to N-dealkylation, a common metabolic clearance pathway for N-alkyl imidazoles [1]. The patent EP0680472A1 explicitly covers N-alkyl variations and demonstrates that N-substitution impacts both in vitro ACAT potency and in vivo cholesterol-lowering efficacy [1]. While direct N-propyl versus N-methyl comparative ACAT data are not publicly available for this specific thioether, the SAR trends indicate that the choice of N-alkyl group is a critical optimization parameter [1].

N-Alkyl substitution Metabolic N-dealkylation Lipophilicity

Optimal Application Scenarios for 2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole


ACAT Inhibitor Lead Optimization and Metabolic Prodrug Design

The compound is directly applicable as a thioether lead or intermediate in ACAT inhibitor programs targeting hypercholesterolemia and atherosclerosis. Its sulfanyl group allows exploration of metabolic S-oxidation to the active sulfinyl metabolite, a strategy validated by the RP 73163/RP 76076 pair [1]. The tert-butyl and N-propyl substituents provide tunable lipophilicity handles for optimizing membrane permeability and oral absorption.

Metabolic Stability Profiling of Tert-Butyl-Containing Heterocycles

As a tert-butyl-bearing diphenylimidazole, this compound is an ideal substrate for studying CYP-mediated tert-butyl oxidation in the context of a drug-like heterocyclic scaffold. Comparative metabolic stability assays against the 4-methylbenzyl and 4-chlorobenzyl analogs can isolate the contribution of the tert-butyl group to intrinsic clearance, supporting isostere replacement strategies [2].

Physicochemical Benchmarking in Lipophilicity-Driven SAR Campaigns

With an estimated cLogP of ~7.5, this compound is among the more lipophilic members of the 2-(alkylthio)-4,5-diphenylimidazole series, making it suitable as a high-logP reference standard for chromatographic logD determination assays and for evaluating the impact of extreme lipophilicity on off-target pharmacology (e.g., hERG, phospholipidosis) [3].

Synthetic Intermediate for Parallel Imidazole Library Generation

The compound's modular structure – featuring a core imidazole with distinct substitution sites (N-propyl, 4,5-diphenyl, 2-sulfanyl) – positions it as a versatile intermediate for diversity-oriented synthesis. The tert-butylbenzyl group can be cleaved or modified, and the sulfide can be selectively oxidized to sulfoxide or sulfone, enabling the rapid generation of compound libraries for multi-target screening [1][4].

Quote Request

Request a Quote for 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.